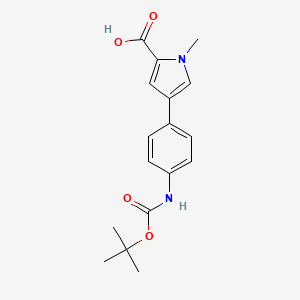

4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid

描述

Molecular Formula: C₁₇H₂₀N₂O₄ Molar Mass: 316.35 g/mol CAS Number: 864076-03-9 Structure: The compound features a 1-methylpyrrole core substituted at the 2-position with a carboxylic acid group and at the 4-position with a phenyl ring bearing a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses.

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-13-7-5-11(6-8-13)12-9-14(15(20)21)19(4)10-12/h5-10H,1-4H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFDVQUOPKITFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN(C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid typically involves multi-step organic reactions. One common approach is the reaction of 4-(Tert-Butoxycarbonylamino)Phenyl with 1-Methyl-1H-Pyrrole-2-Carboxylic Acid under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Reagents like KMnO4, CrO3, or PCC; conditions may include acidic or neutral environments.

Reduction: Reagents such as LiAlH4, NaBH4; conditions typically involve anhydrous solvents and low temperatures.

Substitution: Reagents like halogens (Cl2, Br2), strong bases (NaOH, KOH); conditions vary based on the specific substitution reaction.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated compounds, alkylated derivatives.

科学研究应用

This compound has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying protein interactions and enzyme activities.

Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The mechanism by which 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

相似化合物的比较

Key Properties :

- Storage : Requires storage at 2–8°C in a dry, sealed environment .

- Synthetic Utility : Acts as a precursor in the synthesis of polyamides, pharmaceuticals, and other bioactive molecules. Its carboxylic acid group facilitates coupling reactions (e.g., amide bond formation), while the Boc group ensures stability during synthetic processes .

The following table compares the target compound with structurally analogous Boc-protected heterocyclic carboxylic acids and related derivatives:

Key Observations :

Structural Variations: Heterocycle Core: The target compound’s pyrrole ring distinguishes it from pyridine (e.g., 4-(tert-Butoxycarbonylamino)pyridine) or benzene derivatives (e.g., 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid). Pyrrole-based compounds often exhibit enhanced π-stacking interactions, relevant for DNA-binding applications .

Functional Group Reactivity :

- The carboxylic acid group in all listed compounds enables conjugation with amines (e.g., via BOP reagent-mediated coupling) to form amides, a critical step in polyamide synthesis .

- Boc vs. Fmoc Protection: Unlike the Fmoc group (in CAS 195387-29-2), the Boc group is stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection strategies .

Thermal and Economic Factors: The pyridine derivative (CAS 98400-69-2) is more cost-effective per gram (¥880/g vs. ¥27,400/g for CAS 77716-11-1), likely due to simpler synthesis and higher commercial demand . Melting points correlate with crystallinity; hydroxy-substituted benzoic acid (CAS 232595-59-4) has the highest melting point (150–151°C), attributed to hydrogen bonding .

生物活性

4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring, which is known for its role in various biological processes and therapeutic applications. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it an interesting candidate for further investigation.

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.3524 g/mol

- CAS Number : 864076-03-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in modulating neurotransmitter systems.

Anticancer Activity

Recent research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of a series of pyrrole derivatives, including those similar to 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid. The results demonstrated that these compounds could reduce cell viability by up to 70% in certain cancer cell lines, indicating a strong potential for therapeutic application .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential to inhibit specific enzymes. Pyrrole derivatives have been shown to interact with enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of drugs and natural substrates.

Research Findings :

In vitro studies have reported that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition may provide insights into developing anti-inflammatory agents .

Data Table: Biological Activities of Related Pyrrole Derivatives

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| 4-(4-(Boc)Amino)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid | 864076-03-9 | 316.3524 g/mol | >70% cell viability reduction | COX & LOX inhibition |

| Methyl 1-Methyl-4-Amino-Pyrrole-2-Carboxylate | 126092-97-5 | 376.4070 g/mol | Moderate activity | Not specified |

| N-Boc-Pyrazole Derivative | Various | Varies | Significant activity against multiple cancer lines | Yes |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-(tert-butoxycarbonylamino)phenyl)-1-methyl-1H-pyrrole-2-carboxylic acid with high purity?

- Methodological Answer : Optimize the Boc (tert-butoxycarbonyl) protection step during synthesis to prevent premature deprotection. Use anhydrous conditions and coupling agents like HATU or EDCI for amide bond formation. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish between the Boc-protected and deprotected forms of this compound?

- Methodological Answer :

- ¹H NMR : The Boc group exhibits a singlet at ~1.4 ppm (9H, tert-butyl). Deprotection via acidolysis (e.g., TFA) eliminates this peak.

- IR : Look for the carbonyl stretch of the Boc group at ~1680–1720 cm⁻¹. Post-deprotection, this peak diminishes, and new NH stretches (~3300 cm⁻¹) may appear .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. The Boc group is sensitive to moisture and acids; avoid exposure to humid environments or acidic vapors .

Advanced Research Questions

Q. How can unexpected by-products during synthesis (e.g., pyrrole ring oxidation or Boc migration) be identified and mitigated?

- Methodological Answer :

- By-product Identification : Use LC-MS to detect masses corresponding to oxidized intermediates (e.g., +16 Da for hydroxylation) or Boc migration (e.g., altered fragmentation patterns).

- Mitigation : Add radical scavengers (e.g., BHT) during reactions to suppress oxidation. Use sterically hindered bases (e.g., DIPEA) to minimize Boc migration .

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound’s conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve single-crystal structures to confirm dihedral angles between the pyrrole and phenyl rings (e.g., torsion angles of ~15–30°).

- DFT Calculations : Compare with Gaussian-optimized geometries (B3LYP/6-31G* basis set). Discrepancies often arise from crystal packing forces not modeled computationally .

Q. How does the Boc group influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer :

- Solubility : The Boc group enhances solubility in non-polar solvents (e.g., DCM, THF) but reduces aqueous solubility.

- Reactivity : The bulky Boc group sterically hinders Suzuki-Miyaura coupling at the phenyl ring. Use PdCl₂(dppf) catalysts and elevated temperatures (80–100°C) to improve yields .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。